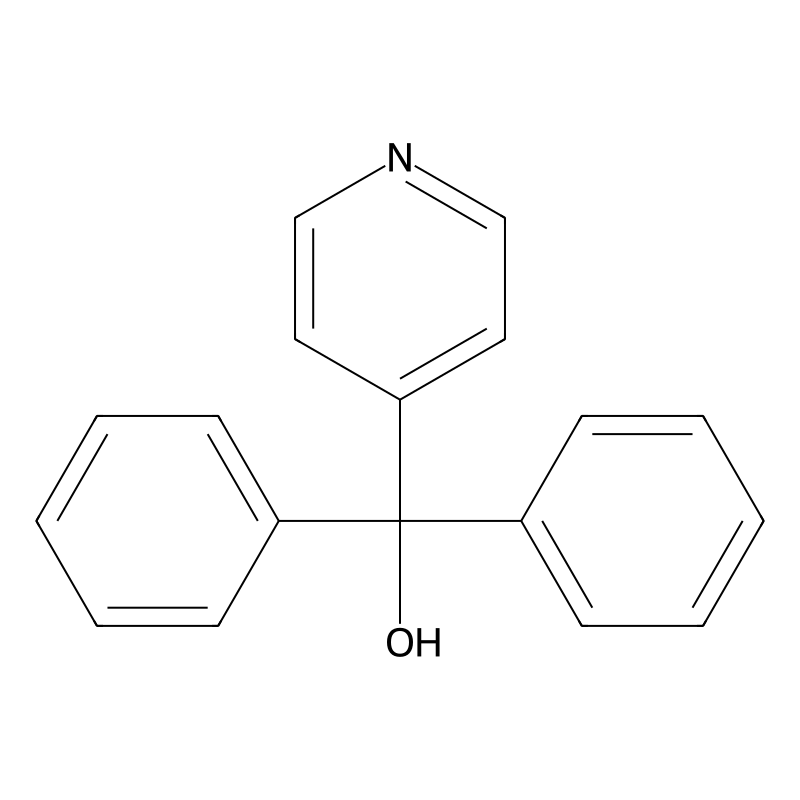alpha-(4-Pyridyl)benzhydrol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Chemical Properties:
Alpha-(4-Pyridyl)benzhydrol, also known as 4-Pyridinemethanol, α,α-diphenyl-, is a small organic molecule with the chemical formula C₁₈H₁₅NO. It is a white crystalline solid with a melting point of 133-135 °C []. The molecule consists of a central carbon atom (α-carbon) bonded to a hydroxyl group (OH), a pyridine ring (six-membered aromatic ring containing nitrogen), and a diphenyl group (two phenyl rings, each containing six carbon atoms in a benzene ring structure, connected to the α-carbon).
Several methods have been reported for the synthesis of alpha-(4-Pyridyl)benzhydrol, including the condensation of 4-bromopyridine with benzaldehyde followed by reduction, and the reaction of diphenylmethanol with 4-pyridinecarboxaldehyde [, ].
Potential Applications:
Research suggests that alpha-(4-Pyridyl)benzhydrol may possess various potential applications in scientific research, although much of this research is still in the early stages. Here are some highlighted areas:
- Medicinal Chemistry: Studies have explored the potential use of alpha-(4-Pyridyl)benzhydrol derivatives as anticonvulsant agents []. These derivatives have shown activity in animal models of epilepsy, but further research is needed to determine their efficacy and safety in humans.
- Material Science: Some studies have investigated the use of alpha-(4-Pyridyl)benzhydrol derivatives in the development of new materials with specific properties, such as liquid crystals []. However, more research is required to fully understand their potential applications in this field.
- Organic Synthesis: Alpha-(4-Pyridyl)benzhydrol can be used as a starting material for the synthesis of other complex organic molecules. Its reactive hydroxyl group allows for further functionalization through various chemical reactions [].
Alpha-(4-Pyridyl)benzhydrol, with the chemical formula CHNO and a molecular weight of 261.32 g/mol, is an organic compound characterized by the presence of both a pyridine and a benzhydrol moiety. It is recognized for its ability to act as a ligand in coordination chemistry, particularly with metal ions such as zinc and silver . The compound has a CAS number of 1620-30-0 and is known for its unique structural features, including the hydroxyl group attached to the benzhydrol component, which contributes to its reactivity and biological activity.
Several methods exist for synthesizing alpha-(4-Pyridyl)benzhydrol:
- Reduction of Benzophenone Derivatives: One common approach involves the reduction of benzophenone derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride in the presence of pyridine.
- Condensation Reactions: Another method includes the condensation of 4-pyridinecarboxaldehyde with benzhydrol under acidic conditions, followed by purification processes such as recrystallization.
- Metal-Catalyzed Reactions: Recent advancements have introduced metal-catalyzed strategies that utilize palladium or nickel catalysts to facilitate the coupling of pyridine derivatives with phenolic compounds .
Alpha-(4-Pyridyl)benzhydrol finds applications across various fields:
- Coordination Chemistry: Used as a ligand in metal complexation studies.
- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activities.
- Material Science: Explored for use in creating novel materials through metal-organic frameworks (MOFs) due to its ability to stabilize metal ions .
Interaction studies involving alpha-(4-Pyridyl)benzhydrol have focused on its coordination with transition metals. The formation of complexes with zinc and silver has been extensively documented, revealing insights into their structural properties and potential applications in catalysis and materials science. These studies highlight how variations in halide ligands influence the stability and reactivity of the resulting complexes .
Alpha-(4-Pyridyl)benzhydrol shares structural similarities with several other compounds that also contain pyridine and hydroxyl functionalities. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Beta-(4-Pyridyl)benzhydrol | Similar structure but different position of hydroxyl group | May exhibit different biological activities |
| 4-Pyridin-2-ol | Contains a hydroxyl group on pyridine | Primarily used in organic synthesis |
| 2-Hydroxy-5-pyridinecarboxaldehyde | Contains both hydroxyl and aldehyde groups | Exhibits different reactivity patterns |
Alpha-(4-Pyridyl)benzhydrol is unique due to its specific arrangement of functional groups which influences its reactivity and biological properties differently compared to these similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








